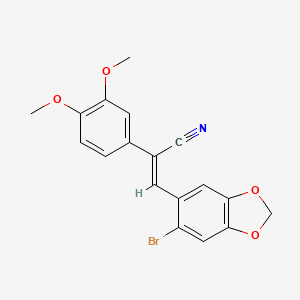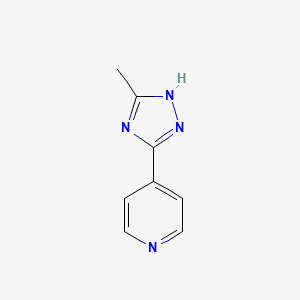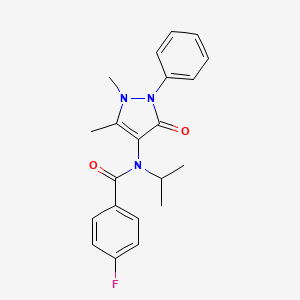![molecular formula C14H13IN2O3S B3696878 N-{4-[(2-iodophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3696878.png)
N-{4-[(2-iodophenyl)sulfamoyl]phenyl}acetamide
描述
N-{4-[(2-iodophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further connected to a sulfamoyl group and an iodophenyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
作用机制
Target of Action
N-(4-(N-(2-Iodophenyl)sulfamoyl)phenyl)acetamide, also known as N-(4-{[(2-iodophenyl)amino]sulfonyl}phenyl)acetamide, Oprea1_014916, or starbld0028190, is a sulfonamide derivative . Sulfonamides are known to have a wide spectrum of biological activities, including anti-inflammatory and antioxidant properties . They are also known to inhibit dihydrofolate reductase (DHFR), a key enzyme in the prostaglandin biosynthesis pathway .
Mode of Action
The compound’s mode of action is thought to be mediated through its interaction with its primary target, DHFR . By inhibiting DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleotides. This inhibition disrupts DNA replication and cell division, leading to anti-inflammatory and antioxidant effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin biosynthesis pathway . By inhibiting DHFR, the compound disrupts the production of prostaglandins, which play a key role in inflammation and pain. The compound’s antioxidant activity may also involve the inhibition of oxidative stress pathways .
Pharmacokinetics
Like other sulfonamides, it is likely to be well-absorbed and widely distributed in the body . Its metabolism may involve the liver, and it is likely excreted in the urine .
Result of Action
The result of the compound’s action is a reduction in inflammation and oxidative stress . In vitro and in vivo studies have shown that sulfonamide derivatives can significantly reduce inflammation and oxidative stress, potentially offering therapeutic benefits in conditions characterized by these processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-iodophenyl)sulfamoyl]phenyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2-iodoaniline with chlorosulfonic acid to form 2-iodophenylsulfonamide.
Coupling Reaction: The 2-iodophenylsulfonamide is then coupled with 4-aminophenylacetamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-{4-[(2-iodophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfamoyl group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetamides, while hydrolysis can produce amines and carboxylic acids.
科学研究应用
N-{4-[(2-iodophenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound’s sulfonamide moiety makes it a candidate for the development of new pharmaceuticals, particularly as antimicrobial or anti-inflammatory agents.
Industry: In industrial applications, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
相似化合物的比较
Similar Compounds
- N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
Uniqueness
N-{4-[(2-iodophenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of the iodine atom in the phenyl ring. This iodine atom can participate in specific interactions and reactions that are not possible with other similar compounds. Additionally, the combination of the sulfamoyl and acetamide groups provides a distinct set of chemical and biological properties that can be leveraged in various applications.
属性
IUPAC Name |
N-[4-[(2-iodophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3S/c1-10(18)16-11-6-8-12(9-7-11)21(19,20)17-14-5-3-2-4-13(14)15/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNFIHCXJHJBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy[1,2,5]oxadiazolo[3,4-E][1,2,3,4]tetraazolo[1,5-A]pyridin-3-ium-3-olate](/img/structure/B3696799.png)
![N-(3-acetylphenyl)-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3696804.png)
![2-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3696806.png)
![ethyl 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3696816.png)
![4-[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine](/img/structure/B3696823.png)

![[5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3696839.png)
![3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide](/img/structure/B3696852.png)
![4-(2-METHYLPROPOXY)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B3696865.png)
![6-(BENZYLAMINO)-3,3-DIMETHYL-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE](/img/structure/B3696868.png)
![N,N'-[(3-nitrophenyl)methanediyl]bis(3,4-dimethoxybenzamide)](/img/structure/B3696874.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide](/img/structure/B3696896.png)

